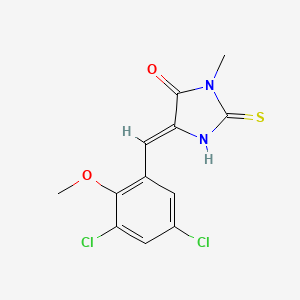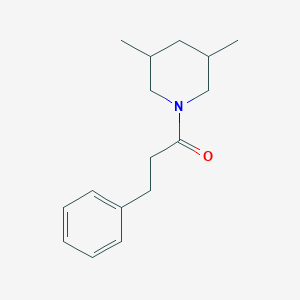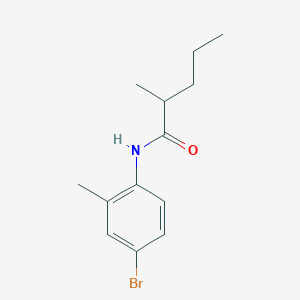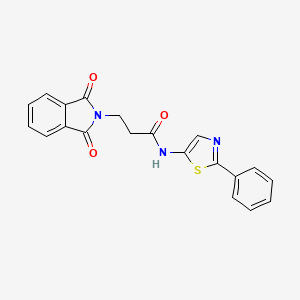
2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide
Descripción general
Descripción
2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide, also known as HOP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide has been studied in various cell and animal models. It has been found to modulate various signaling pathways, such as NF-kB, MAPK, and PI3K/Akt, which are involved in cell survival, proliferation, and apoptosis. This compound has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress and inflammation. This compound has also been shown to modulate the levels of various cytokines and growth factors, such as TNF-α, IL-6, and VEGF, which are involved in cancer progression and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also stable under various experimental conditions and can be easily stored for long periods. However, this compound has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous-based assays. This compound is also sensitive to light and air, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for the research on 2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs. This can help in identifying the key structural features that are responsible for its biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models. This can help in determining the optimal dose and route of administration for its therapeutic applications. Additionally, this compound can be tested in combination with other drugs or natural compounds to enhance its therapeutic efficacy. Finally, further research is needed to investigate the safety and toxicity of this compound, which is essential for its clinical development.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and signaling pathways. It has also been shown to reduce oxidative stress and inflammation in various disease models.
Propiedades
IUPAC Name |
(Z)-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-16-10-6-5-9-13(16)18-17(21)15(20)11-14(19)12-7-3-2-4-8-12/h2-11,19H,1H3,(H,18,21)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEAXHMAFHELMR-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)C=C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)/C=C(/C2=CC=CC=C2)\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3952651.png)



![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952673.png)
![3-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3952684.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3952697.png)

![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3952721.png)

![methyl 4-[allyl(phenylsulfonyl)amino]benzoate](/img/structure/B3952728.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3952738.png)
![1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B3952740.png)
